![molecular formula C21H19N3O2S2 B2449460 Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706313-45-2](/img/structure/B2449460.png)
Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity
This compound has been studied for its affinity towards 5-HT1A serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, and other neurological functions. The compound’s interaction with these receptors could provide insights into the development of new treatments for psychiatric disorders such as depression and anxiety.
Antimicrobial Activity
Benzothiophene derivatives, including structures similar to the compound , have demonstrated significant antimicrobial properties . They have been tested against various microorganisms, showing potential as antibacterial and antifungal agents. This application is vital in the search for new antibiotics and antifungal drugs.
Antioxidant Properties
Some benzothiophene derivatives have shown high antioxidant capacities , surpassing those of known antioxidants like trolox. Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases. The compound’s antioxidant potential could be harnessed in pharmaceuticals or as a dietary supplement.
Pharmacological Inhibitors
The compound’s derivatives have been implicated in the synthesis of phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have therapeutic applications in treating conditions like asthma, COPD, and inflammatory diseases by modulating inflammatory and immune responses.
Biochemical Sensor Development
In biochemistry, similar compounds have been used in the development of sensors for quantifying ions . The compound could be part of a sensor system for detecting and measuring specific biochemicals or ions, which is crucial in diagnostics and environmental monitoring.
Organic Electronic Applications
Benzothiophene derivatives are of interest in the field of organic electronics . They are used in the synthesis of materials with desirable optoelectronic properties for applications in photovoltaics, light-emitting diodes, and other electronic devices.
Each of these applications demonstrates the versatility and potential of the compound in various fields of scientific research. The compound’s ability to interact with biological receptors, inhibit microbial growth, act as an antioxidant, serve as a pharmacological inhibitor, function in biochemical sensing, and contribute to organic electronics highlights its multifaceted role in advancing scientific and medical knowledge.
Material Science: Photovoltaic Materials
In material science, benzothiophene derivatives are being explored for their use in photovoltaic materials . These compounds can be incorporated into solar cells to improve efficiency and stability. Their unique electronic properties make them suitable for absorbing light and converting it into electrical energy, which is a key aspect of solar technology.
Environmental Science: Sensing and Remediation
Benzothiophene compounds have potential applications in environmental science, particularly in the development of sensors for detecting pollutants . They could be used to create more sensitive and selective sensors for monitoring environmental contaminants. Additionally, their chemical properties may be harnessed for the remediation of polluted sites , helping to break down or sequester harmful substances from the environment.
Wirkmechanismus
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors can affect various biochemical pathways. For instance, the 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .
Pharmacokinetics
The compound’s micromolar affinity toward 5-ht1a sites suggests that it may have favorable absorption and distribution characteristics .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can modulate serotonin signaling, which can in turn influence a variety of physiological functions and potentially alleviate symptoms of psychiatric disorders .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity can be influenced by the presence of other molecules that compete for the same binding sites . Additionally, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
1-benzothiophen-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c25-21(18-11-15-5-1-2-6-17(15)28-18)24-8-3-4-14(12-24)10-19-22-20(23-26-19)16-7-9-27-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNGHUMGTLSTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)
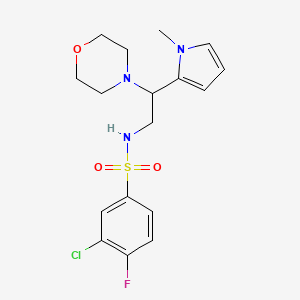
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)
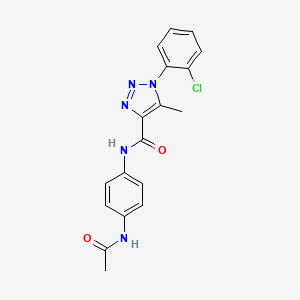
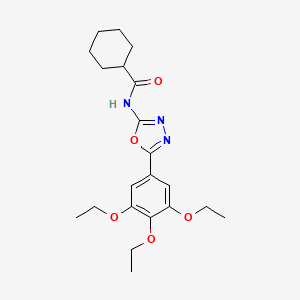
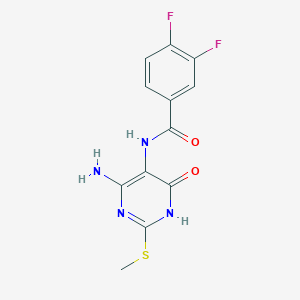
![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)
![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)


![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)
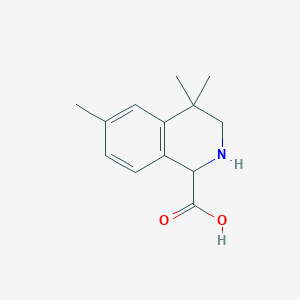

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)